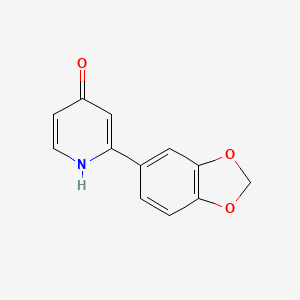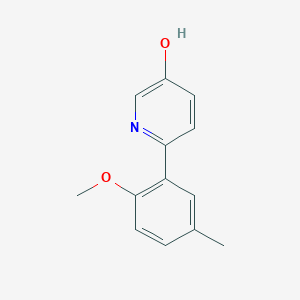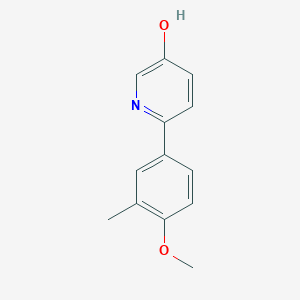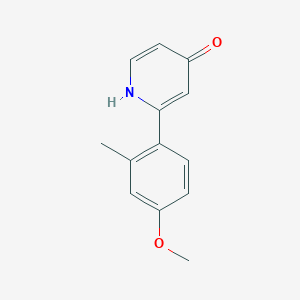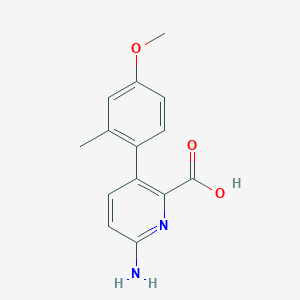
6-Amino-3-(4-methoxy-2-methylphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-3-(4-methoxy-2-methylphenyl)picolinic acid, or 6AMMP, is an organic compound with a wide range of applications in scientific research. It is a member of the picolinic acid family, which can be found naturally in plants, animals, and bacteria. It has been studied for its antioxidant, anti-inflammatory, and anti-cancer properties. In addition, 6AMMP has been used in laboratory experiments to study the mechanism of action of various drugs.
Applications De Recherche Scientifique
6AMMP has been studied for its potential applications in scientific research. It has been studied for its antioxidant, anti-inflammatory, and anti-cancer properties. In addition, 6AMMP has been used in laboratory experiments to study the mechanism of action of various drugs. It has also been used to study the effects of various compounds on the human body, and to investigate the biochemical and physiological effects of various substances.
Mécanisme D'action
The exact mechanism of action of 6AMMP is not yet fully understood. However, it is believed that 6AMMP acts as an antioxidant, which means it can help protect cells from damage caused by free radicals. In addition, 6AMMP is thought to have anti-inflammatory and anti-cancer properties. It has been shown to inhibit the growth of certain types of cancer cells, and to reduce inflammation in animal models.
Biochemical and Physiological Effects
6AMMP has been studied for its biochemical and physiological effects. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. In addition, 6AMMP has been shown to inhibit the growth of certain types of cancer cells, and to reduce inflammation in animal models. It has also been shown to have an effect on the metabolism of certain compounds, and to have an effect on the absorption of certain drugs.
Avantages Et Limitations Des Expériences En Laboratoire
6AMMP has several advantages for laboratory experiments. It is a relatively inexpensive compound, and is easy to synthesize. In addition, 6AMMP is a stable compound, and can be stored for long periods of time without degradation. However, 6AMMP is a relatively small molecule, and is not very soluble in water. This can make it difficult to work with in some experiments.
Orientations Futures
There are several potential future directions for 6AMMP research. One potential direction is to investigate the potential therapeutic uses of 6AMMP. This could include studying its effects on various diseases, such as cancer and inflammation. In addition, further research could be conducted to investigate the mechanism of action of 6AMMP, and to determine its effects on the metabolism of various compounds. Finally, further research could be conducted to explore the potential applications of 6AMMP in drug development.
Méthodes De Synthèse
6AMMP can be synthesized in a variety of ways. One method is to react 4-methoxy-2-methylphenol with picolinic acid in the presence of an acid catalyst. This reaction produces 6AMMP as the major product, with a yield of around 95%. Other methods of synthesis involve the use of different catalysts and solvents, as well as the use of different starting materials.
Propriétés
IUPAC Name |
6-amino-3-(4-methoxy-2-methylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-8-7-9(19-2)3-4-10(8)11-5-6-12(15)16-13(11)14(17)18/h3-7H,1-2H3,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCDZIXWYPYNNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







